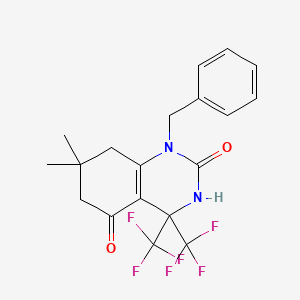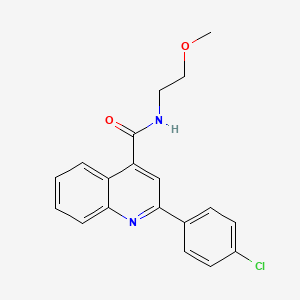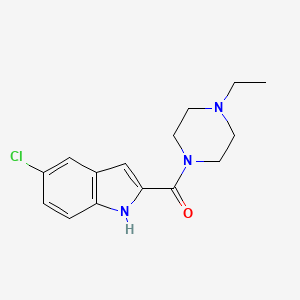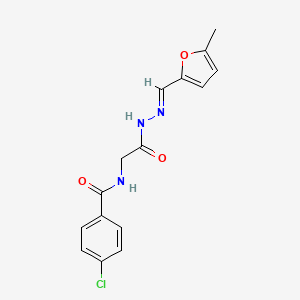![molecular formula C23H29FN2O2 B11113492 1-(2-fluorobenzyl)-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide](/img/structure/B11113492.png)
1-(2-fluorobenzyl)-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a fluorophenyl group, and a methylphenoxy group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the methylphenoxy group. Common synthetic routes may include:
Formation of Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of Methylphenoxy Group: This step may involve etherification reactions using methylphenol derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound may undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chlorophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide
- 1-[(2-bromophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide
- 1-[(2-iodophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide
Uniqueness
1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C23H29FN2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29FN2O2/c1-17-7-9-21(10-8-17)28-16-18(2)25-23(27)19-11-13-26(14-12-19)15-20-5-3-4-6-22(20)24/h3-10,18-19H,11-16H2,1-2H3,(H,25,27) |
InChI Key |
RMYDPOLKJFVCRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,4-dimethylphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11113409.png)
![2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11113415.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide](/img/structure/B11113416.png)
![N-[4-(propan-2-yl)benzyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11113420.png)
![4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide](/img/structure/B11113423.png)
![N'-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11113430.png)

![2-[4-(2-Pyridinyl)-1-piperazinyl]-3-pyridinecarbonitrile](/img/structure/B11113438.png)
![5-[(2-Methoxybenzyl)amino]-5-oxopentanoic acid](/img/structure/B11113457.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B11113458.png)


methanone](/img/structure/B11113482.png)

